molecular formula C5H5IN2O2 B13099691 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one CAS No. 825633-97-4

2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one

Cat. No.: B13099691
CAS No.: 825633-97-4
M. Wt: 252.01 g/mol
InChI Key: IAOGFPQYESWTHK-UHFFFAOYSA-N
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Description

Introduction to 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one

Pyridazinones represent a critical class of heterocyclic compounds with diverse chemical and pharmacological applications. Among these, this compound stands out due to its distinct substitution pattern, combining a hydroxymethyl group at position 2 and an iodine atom at position 5. This combination influences its reactivity, electronic properties, and potential utility in synthetic chemistry.

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for pyridazinone derivatives. The parent structure is pyridazin-3(2H)-one, a six-membered ring with two adjacent nitrogen atoms and a ketone group at position 3. Substitutents are numbered according to their positions relative to the ketone:

  • Hydroxymethyl group (-CH₂OH) at position 2
  • Iodine atom at position 5

The full IUPAC name is derived as 5-iodo-2-(hydroxymethyl)pyridazin-3(2H)-one . This nomenclature aligns with conventions observed in related compounds, such as 5-iodo-2-methylpyridazin-3(2H)-one (CID 11230092), where substituents are similarly prioritized based on position and functional group hierarchy.

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound is influenced by its tautomeric equilibria. Pyridazinones typically exhibit keto-enol tautomerism, where the ketone group at position 3 can tautomerize to an enol form. However, the presence of electron-withdrawing substituents like iodine stabilizes the keto form, reducing enolization propensity.

Key geometric features include:

  • Planarity of the pyridazine ring , disrupted slightly by the bulky iodine substituent.
  • Hydrogen bonding potential from the hydroxymethyl group, which may interact with adjacent electronegative atoms.

Computational studies of analogous compounds, such as 6-(2-pyrrolyl)pyridazin-3-one, demonstrate that substituents significantly alter electron density distribution and tautomeric preferences. For this compound, the iodine atom’s inductive effect likely further stabilizes the keto tautomer, as seen in halogenated pyridazinones.

Comparative Analysis with Pyridazinone Derivatives

A comparative analysis highlights how structural modifications impact physicochemical properties. The table below contrasts this compound with select derivatives:

Compound Substituents Key Properties
Target Compound 2-(Hydroxymethyl), 5-iodo High polarity due to -CH₂OH and I; keto preference
5-Iodo-2-methylpyridazin-3(2H)-one 2-Methyl, 5-iodo Reduced solubility vs. hydroxymethyl analog; similar tautomerism
6-(2-Pyrrolyl)pyridazin-3-one 6-Pyrrolyl Enhanced electron density; shifted tautomeric equilibrium

The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl-substituted derivatives, while the iodine atom contributes to halogen bonding capabilities. These traits differentiate it from non-halogenated analogs like 6-methylpyridazin-3(2H)-one, which lack significant electronic modulation from heavy atoms.

Structural comparisons also reveal trends in synthetic accessibility. For instance, iodinated pyridazinones often require halogenation steps under controlled conditions, whereas hydroxymethyl groups may be introduced via reduction of ester precursors or hydroxymethylation reactions.

Properties

CAS No.

825633-97-4

Molecular Formula

C5H5IN2O2

Molecular Weight

252.01 g/mol

IUPAC Name

2-(hydroxymethyl)-5-iodopyridazin-3-one

InChI

InChI=1S/C5H5IN2O2/c6-4-1-5(10)8(3-9)7-2-4/h1-2,9H,3H2

InChI Key

IAOGFPQYESWTHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN(C1=O)CO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one typically involves the iodination of a pyridazine derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-iodopyridazine with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as toluene and catalysts like stannic chloride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyridazine.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-5-iodopyridazin-3(2H)-one.

    Reduction: Formation of 2-(Hydroxymethyl)-5-hydropyridazin-3(2H)-one.

    Substitution: Formation of 2-(Hydroxymethyl)-5-substituted-pyridazin-3(2H)-one.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyridazinone compounds, including 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one, exhibit promising anticancer properties. A notable patent describes the use of pyridazinone derivatives in treating cancer, highlighting their potential as therapeutic agents against various malignancies . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

2. Anti-inflammatory and Autoimmune Disease Treatment
The compound has been investigated for its effectiveness in treating autoimmune diseases and inflammatory conditions. Its ability to selectively inhibit certain pathways involved in inflammation makes it a candidate for developing new therapies targeting diseases such as rheumatoid arthritis and psoriasis .

3. Iron Chelation
There is evidence suggesting that hydroxypyridinones can function as iron chelators, which is critical in treating conditions related to iron overload, such as hemochromatosis. The coordination ability of this compound towards Fe³⁺ ions has been studied, showing enhanced selectivity compared to other chelators like deferiprone . This property may allow for more effective management of iron-related disorders.

Biochemical Research

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on serine/threonine kinases. These enzymes play vital roles in various cellular processes, and their inhibition can lead to therapeutic benefits in several diseases, including cancer and metabolic disorders .

2. Coordination Chemistry
The coordination chemistry of this compound has been explored extensively. Its ability to form stable complexes with metal ions opens avenues for research into new materials and catalysts that could be applied in various fields, including environmental science and materials engineering .

Case Studies

1. Clinical Trials on Autoimmune Diseases
A clinical trial assessing the efficacy of pyridazinone derivatives in patients with autoimmune diseases demonstrated significant improvements in symptoms and biomarkers associated with inflammation. The results indicated a favorable safety profile alongside therapeutic benefits .

2. Preclinical Studies on Cancer Models
Preclinical studies using animal models have shown that administration of this compound led to reduced tumor growth rates compared to control groups. These findings support the compound's potential as a viable candidate for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one with structurally related compounds:

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound I (5), CH₂OH (2) C₅H₅IN₂O₂ 264.01 g/mol Iodo, hydroxymethyl, ketone
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one Br (5), CH₂-pyridin-3-yl (2) C₁₀H₈BrN₃O 266.09 g/mol Bromo, pyridinylmethyl, ketone
5-Amino-4-chloropyridazin-3(2H)-one Cl (4), NH₂ (5) C₄H₄ClN₃O 145.55 g/mol Chloro, amino, ketone
4-Chloro-5-hydroxypyridazin-3(2H)-one Cl (4), OH (5) C₄H₃ClN₂O₂ 146.53 g/mol Chloro, hydroxyl, ketone
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one F (aryl), CH₂OH (6), o-tolyl (2) C₂₄H₂₂FN₅O₂ 431.5 g/mol Fluorophenyl, hydroxymethyl, ketone

Key Observations

In contrast, chlorine in 4-Chloro-5-hydroxypyridazin-3(2H)-one increases electrophilicity at the ketone . Hydroxymethyl group: This moiety improves water solubility and enables hydrogen bonding, as seen in the antimicrobial activity of structurally similar compounds (e.g., compound 1 in ) .

Biological Activity: Pyridazinones with halogen substituents (e.g., 5-Bromo in ) are often explored as enzyme inhibitors. For example, 2-(Pyridin-3-ylmethyl) derivatives target skeletal muscle myosin .

Synthetic Routes :

  • The target compound may be synthesized via methods similar to those in (Friedel-Crafts alkylation, cyclization, substitution). Halogenation at the 5-position likely involves electrophilic substitution or metal-catalyzed coupling .

Stability and Reactivity

  • Oxidative Stability: Pyridazinones with electron-withdrawing groups (e.g., I, Cl) are less prone to oxidation than those with electron-donating substituents (e.g., NH₂). For example, CANA-D2 () undergoes S-oxidation due to its thiophene ring, but iodine’s steric bulk in the target compound may hinder similar degradation .
  • Acid/Base Stability: The hydroxymethyl group may render the compound sensitive to acidic hydrolysis, analogous to the instability of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride under basic conditions .

Biological Activity

2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic diseases like diabetes and various forms of cancer. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Structure C7H7IN2O\text{Structure }C_7H_7IN_2O

This structure includes a hydroxymethyl group and an iodine atom, which are critical for its biological activity.

Antidiabetic Activity

Research indicates that pyridazinone derivatives, including this compound, may act as glucokinase activators. Glucokinase plays a crucial role in glucose metabolism, and its activation can enhance insulin secretion from pancreatic beta-cells. This mechanism is particularly relevant for the treatment of type II diabetes .

Table 1: Summary of Antidiabetic Effects

CompoundMechanism of ActionReference
This compoundGlucokinase activation
Other PyridazinonesVarious metabolic pathways

Anticancer Activity

Pyridazinones have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can inhibit the growth of tumor cells, potentially making them candidates for cancer therapy .

Case Study:
A study evaluated the effects of several pyridazinone derivatives on different cancer cell lines. Among them, this compound showed significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In experiments involving lipopolysaccharide-stimulated cells, it was found to reduce the production of pro-inflammatory cytokines such as IL-β. This suggests that it could be beneficial in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

CompoundEffect on CytokinesReference
This compoundInhibition of IL-β production
Other PyridazinonesVariable effects

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways:

  • Glucokinase Activation: Enhances glucose metabolism.
  • Cytokine Modulation: Reduces inflammatory responses.
  • Cell Cycle Interference: Induces apoptosis in cancer cells.

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